![molecular formula C23H27N3O3S B2450035 (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226443-62-4](/img/structure/B2450035.png)
(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a phenyl ring, a thiazine ring, a piperidine ring, and a dimethylamino group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl, thiazine, and piperidine rings would give the molecule a rigid, cyclic structure. The dimethylamino group would likely add some polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the dimethylamino group could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
Research efforts have been dedicated to exploring the synthesis and characterization of compounds bearing structural similarities to the specified chemical. For instance, the study of benzimidazole-2-thione with dimethyl acetylenedicarboxylate in acetonitrile producing a fused thiazolidinone derivative, and in methanol resulting in a fused thiazinone, highlights the versatility in the synthesis of heterocyclic compounds (Acheson & Wallis, 1981). This showcases the chemical reactivity and potential for generating diverse molecular structures through strategic synthetic approaches.
Antioxidant and Neuroprotective Activity
The neuroprotective activity of antioxidant compounds related to the chemical structure has been investigated, revealing their potential in preventing ATP level falls due to hypoxia in astrocytes and offering protection against lesions indicative of brain damage, such as those underlying cerebral palsy (Largeron et al., 2001). This suggests the compound's relevance in research focused on mitigating oxidative stress and its implications in neurological disorders.
Anticoronavirus and Antitumoral Activity
Novel derivatives have been synthesized to evaluate their in vitro anticoronavirus and antitumoral activities. Structural variations within these compounds allowed tuning their biological properties toward antiviral or antitumoral activities, with mode-of-action studies indicating the inhibition of tubulin polymerization as a mechanism for antitumoral activity (Jilloju et al., 2021). This highlights the compound's potential application in the development of therapeutic agents targeting specific pathological conditions.
Molecular Interaction and Computational Analysis
The structural and theoretical investigation of acylmethyl-2-oxazolines, closely related to the compound of interest, in various states (solid, solution, gas phase) provides insights into their structural dynamics, tautomeric forms, and potential for metal complexation. This comprehensive study underscores the significance of these compounds in coordination chemistry and metal-mediated catalysis, illustrating their multifaceted applications in scientific research (Jones et al., 2013).
Safety And Hazards
properties
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-17-12-14-25(15-13-17)23(27)22-16-26(19-10-8-18(9-11-19)24(2)3)20-6-4-5-7-21(20)30(22,28)29/h4-11,16-17H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJFULPIRYYOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


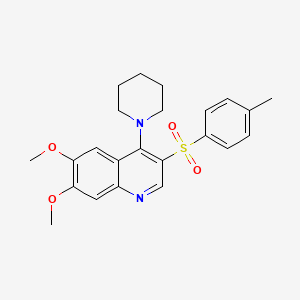

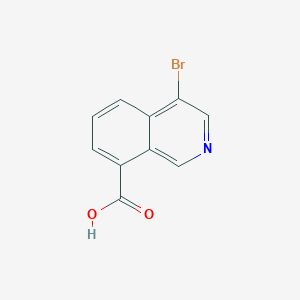
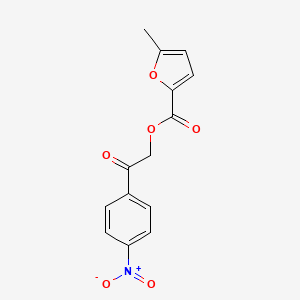
![4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2449962.png)
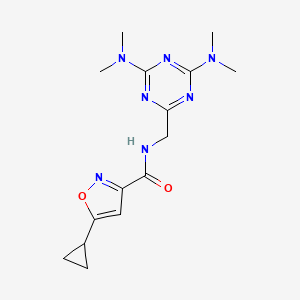
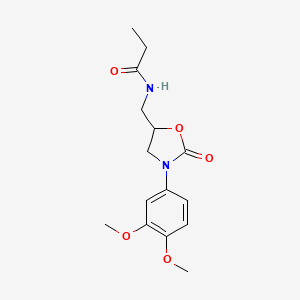
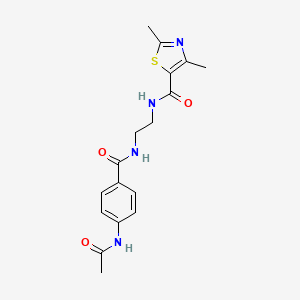



![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)
![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)